IMM-H004

Cerebral ischemia Neuroprotection Edaravone comparator

IMM-H004 is a unique tool compound with a dual mechanism: potent free radical scavenging and specific CKLF1/CCR4 pathway inhibition. Its active glucuronide metabolite offers 17.7x higher exposure, ideal for PK-PD studies and combination therapy with tPA. Secure this high-purity research material for your neuroprotection and stroke research programs.

Molecular Formula C16H20N2O4
Molecular Weight 304.34
CAS No. 1456807-80-9
Cat. No. B608082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMM-H004
CAS1456807-80-9
SynonymsIMM-H004;  IMM H004;  IMMH004;  IMMH-004;  IMMH 004; 
Molecular FormulaC16H20N2O4
Molecular Weight304.34
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C(=CC(=C2)O)OC)N3CCN(CC3)C
InChIInChI=1S/C16H20N2O4/c1-10-14-12(21-3)8-11(19)9-13(14)22-16(20)15(10)18-6-4-17(2)5-7-18/h8-9,19H,4-7H2,1-3H3
InChIKeyPTCBGTIMLJUXAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IMM-H004 (CAS 1456807-80-9): 3-(4-Methylpiperazin-1-yl)-Coumarin Derivative for Ischemic Stroke & Neuroprotection Research


IMM-H004 (CAS 1456807-80-9), chemically defined as 7-hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one, is a synthetic coumarin derivative [1]. It is a small-molecule neuroprotective agent currently in preclinical development, characterized by a dual mechanism of action: potent free radical scavenging [2] and inhibition of the chemokine-like factor 1 (CKLF1)/CCR4 inflammatory pathway [3]. Its unique metabolic profile, featuring an active glucuronide metabolite (IMM-H004G) with superior brain exposure, distinguishes it within its class [4]. The compound is supplied as a research material, primarily for studies in cerebral ischemia, neuroinflammation, and related neurodegenerative conditions.

Why Generic Coumarin Derivatives Cannot Substitute for IMM-H004 in Stroke and Neuroinflammation Studies


In-class substitution with generic coumarin derivatives or other neuroprotective agents like Edaravone is scientifically invalid due to IMM-H004's unique and quantifiable mechanistic, metabolic, and efficacy profile. While many coumarins exhibit broad antioxidant properties, IMM-H004 possesses a specific and verifiable CKLF1/CCR4 pathway inhibition [1] that is absent in simple free radical scavengers. Furthermore, unlike Edaravone, which shows similar hydroxyl radical scavenging but significantly lower in vivo potency at equivalent doses [2], IMM-H004's superior efficacy is linked to its distinct pharmacokinetics, including the generation of an active, long-lasting glucuronide metabolite (IMM-H004G) [3]. This unique combination of targeted anti-inflammatory action, sustained active metabolite exposure, and synergistic effects with thrombolytics like tPA [4] creates a product-specific pharmacological signature that cannot be replicated by any commercially available analog or alternative.

IMM-H004 (CAS 1456807-80-9) Comparative Evidence Guide for Research Selection


IMM-H004 vs. Edaravone: Superior In Vivo Neuroprotection at Equivalent Doses in Hypertensive Stroke Model

In a direct head-to-head comparison in spontaneously hypertensive rats (SHR) subjected to transient middle cerebral artery occlusion (tMCAO), IMM-H004 (6 mg/kg) significantly outperformed the standard neuroprotective agent Edaravone (6 mg/kg) in reducing infarct volume. Both drugs were administered intravenously at the time of reperfusion [1].

Cerebral ischemia Neuroprotection Edaravone comparator

IMM-H004 vs. tPA: Elimination of Hemorrhagic Transformation Risk in Thromboembolic Stroke

In a rat model of thromboembolic stroke, delayed treatment with tPA (6h post-occlusion) resulted in severe hemorrhagic transformation (HT), whereas combination therapy with IMM-H004 completely prevented HT [1]. Unlike tPA, IMM-H004 monotherapy does not carry any risk of inducing hemorrhage [2].

Hemorrhagic transformation Thrombolytic therapy tPA comparator

IMM-H004 Metabolite (IMM-H004G) vs. Parent: Prolonged Systemic and Brain Exposure for Sustained Efficacy

Pharmacokinetic analysis in MCAO/R rats revealed that the major active glucuronide metabolite, IMM-H004G, achieves dramatically higher and more sustained plasma exposure compared to the parent compound [1]. This correlates with prolonged pharmacodynamic effects, such as inhibition of malondialdehyde (MDA) for over 10 hours post-dose [1].

Pharmacokinetics Active metabolite Brain exposure

IMM-H004 vs. Edaravone: Comparable In Vitro Radical Scavenging but Divergent In Vivo Outcomes

In vitro assays demonstrate that the hydroxyl radical scavenging efficiency of IMM-H004 citrate is similar to that of Edaravone [1]. However, this shared in vitro property does not translate to equivalent in vivo performance, where IMM-H004 demonstrates superior efficacy in reducing infarct volume at the same dose [2]. This discrepancy highlights the contribution of IMM-H004's additional, non-antioxidant mechanisms (e.g., CKLF1 inhibition) to its overall neuroprotective effect.

Free radical scavenging Antioxidant Edaravone comparator

IMM-H004 vs. Other Neuroprotectants: Efficacy in Permanent Ischemia (pMCAO) When Reperfusion Is Not an Option

In a permanent middle cerebral artery occlusion (pMCAO) model, which mimics patients ineligible for reperfusion therapy, IMM-H004 administered 6 hours post-ischemia provided significant protection against brain injury and associated cardiopulmonary complications [1]. This demonstrates efficacy in a scenario where many neuroprotective agents, which are only effective with reperfusion, fail.

Permanent cerebral ischemia pMCAO model Delayed treatment

IMM-H004 Metabolite vs. Parent: Brain Penetration and Active Transport Mechanisms

Despite the parent compound IMM-H004 being a substrate for efflux transporters like P-gp, its active metabolite IMM-H004G achieves higher brain exposure due to distinct uptake mechanisms [1]. IMM-H004G's transport from blood to brain is facilitated by organic anion-transporting polypeptides OATP1A2 and OATP2B1 [1], a pathway not utilized by the parent drug.

Blood-brain barrier Pharmacokinetics Active transport

Optimal Research and Development Scenarios for IMM-H004 (CAS 1456807-80-9) Procurement


Investigating the CKLF1/CCR4 Pathway in Neuroinflammation and Ischemic Stroke

IMM-H004 is the optimal tool compound for studies focused on the chemokine-like factor 1 (CKLF1) pathway. As demonstrated by its mechanism of action, IMM-H004 directly inhibits CKLF1, leading to downstream suppression of NLRP3 inflammasome activation and inflammatory responses [1]. This specific, well-defined target engagement makes it indispensable for dissecting this pathway's role in cerebral ischemia, where it offers a clear advantage over broad-spectrum anti-inflammatory agents or non-specific antioxidants.

Extending the Therapeutic Window of Thrombolytic Therapy (tPA) and Reducing Hemorrhagic Risk

For researchers developing combination therapies for acute ischemic stroke, IMM-H004 is a critical component. Preclinical data show that co-administration of IMM-H004 with delayed tPA treatment completely prevents hemorrhagic transformation, a major clinical limitation of tPA [2]. This application leverages IMM-H004's unique safety profile to address a key unmet need, making it a high-value compound for studies aiming to improve stroke outcomes and expand the treatable patient population.

Studies on Sustained Neuroprotection and Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling

IMM-H004 is uniquely suited for research involving PK-PD correlations and sustained neuroprotection due to its active, long-lived glucuronide metabolite, IMM-H004G. The parent compound is rapidly metabolized, but IMM-H004G exhibits a 17.7-fold higher plasma AUC and a 15.7-fold longer half-life, correlating with prolonged pharmacodynamic effects [3]. This makes the compound ideal for studies requiring a long duration of action after a single dose, for example, in models of chronic neurodegenerative disease or in optimizing dosing schedules for neuroprotection.

Evaluating Therapies for Permanent Cerebral Ischemia (Patients Ineligible for Reperfusion)

IMM-H004 is a leading candidate for research into permanent ischemic stroke, a condition that affects a large proportion of patients who cannot receive thrombolytics or mechanical thrombectomy. Its demonstrated efficacy in a permanent middle cerebral artery occlusion (pMCAO) model, even when administered with a 6-hour delay [4], sets it apart from many other neuroprotective agents that are only effective with reperfusion. This makes IMM-H004 an essential tool for developing treatments for this high-unmet-need patient population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for IMM-H004

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.